molecular formula C9H18N2 B1435688 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine CAS No. 1803599-37-2

2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine

Cat. No.: B1435688
CAS No.: 1803599-37-2
M. Wt: 154.25 g/mol
InChI Key: FALPABWKFRGRDL-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group and another pyrrolidine ring

Biochemical Analysis

Biochemical Properties

2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission. The compound binds to these receptors, influencing their activity and modulating neurotransmitter release. Additionally, this compound can interact with cytochrome P450 enzymes, affecting their catalytic activity and altering the metabolism of other compounds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it can modulate cell signaling pathways by binding to nicotinic acetylcholine receptors, leading to changes in calcium ion influx and neurotransmitter release. This modulation can impact gene expression and cellular metabolism, influencing cell survival, differentiation, and synaptic plasticity. In non-neuronal cells, this compound may affect cellular processes such as proliferation and apoptosis through its interactions with various signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nicotinic acetylcholine receptors, causing conformational changes that enhance receptor activity. This binding can lead to the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can inhibit or activate specific enzymes, such as cytochrome P450, by binding to their active sites and altering their catalytic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to the compound in vitro or in vivo can lead to adaptive changes in cellular function, such as receptor desensitization or altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and neuroprotection by modulating nicotinic acetylcholine receptors. At high doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity, due to excessive receptor activation and enzyme inhibition. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported by organic cation transporters or bound to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of this compound can influence its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals. This localization can affect its interactions with enzymes and receptors, modulating their activity and influencing cellular processes. For example, the presence of this compound in mitochondria can impact mitochondrial respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine typically involves the reaction of 2-methylpyrrolidine with pyrrolidine under specific conditions. One common method includes:

    Starting Materials: 2-methylpyrrolidine and pyrrolidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic attack on the electrophilic carbon of the 2-methylpyrrolidine.

    Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and maintain an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a single pyrrolidine ring.

    2-Methylpyrrolidine: Similar structure but lacks the additional pyrrolidine ring.

    N-Methylpyrrolidine: Contains a methyl group on the nitrogen atom of the pyrrolidine ring.

Uniqueness

2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine is unique due to its dual pyrrolidine rings, which confer distinct steric and electronic properties. This structural feature enhances its potential for diverse chemical reactivity and biological activity compared to simpler analogs.

Properties

IUPAC Name

2-methyl-3-pyrrolidin-1-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-8-9(4-5-10-8)11-6-2-3-7-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALPABWKFRGRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine
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Reactant of Route 6
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